cis-1,2-Diphenylcyclobutane
Overview
Description
Cis-1,2-Diphenylcyclobutane is a four-membered ring compound with two phenyl groups attached to adjacent carbon atoms. Its molecular formula is C₁₆H₁₆ , and its molecular weight is approximately 208.3 g/mol . The compound exhibits interesting structural features due to the constrained cyclobutane ring.
Molecular Structure Analysis
The molecular structure of This compound consists of a cyclobutane ring with two phenyl groups attached. The cis isomer exhibits dynamic behavior, fluctuating between two equivalent conformations: phenyl pseudo-axial and phenyl pseudo-equatorial . In contrast, the trans isomer prefers the conformation with the phenyls in the pseudo-di-equatorial position .
Physical and Chemical Properties Analysis
Scientific Research Applications
Estrogenic Activity Study
- Application : Investigation of estrogenic activity after metabolic activation by rat liver microsomes.
- Details : cis-1,2-Diphenylcyclobutane (CCB) exhibited estrogenic activity after metabolic activation by liver microsomes, though lower than that of trans-1,2-diphenylcyclobutane (TCB) (Kitamura et al., 2002).
Ligand Synthesis and Characterization
- Application : Development of heterodifunctional ligands from tetradentate phosphines.
- Details : Synthesis and characterization of a compound derived from cis,trans,cis-1,3-bis(diphenylphosphino)-2,4-bis(diphenylphosphinothioyl)cyclobutane, showing potential catalytic applications (Stampfl et al., 2000).
Synthesis of Beta-Dipeptides
- Application : Synthesis of new bis(cyclobutane) beta-dipeptides.
- Details : Production of eight-membered hydrogen-bonded rings in bis(cyclobutane) beta-dipeptides including residues with trans stereochemistry (Torres et al., 2009).
Thermoset Development
- Application : Creation of a recyclable thermoset with built-in thermocleavable group.
- Details : A thermoset developed from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid due to its high-temperature thermocleavability (Wang et al., 2022).
Molecular Structure Analysis
- Application : Determining the molecular structure of specific compounds.
- Details : Analysis of the molecular structure of a dilithium salt of the cis-diphenylcyclobutadiene dianion (Matsuo et al., 2000).
Oligomerisation of Ethylene
- Application : Catalyst development for the oligomerization of ethylene.
- Details : Use of a binuclear nickel(II) complex containing cis,trans,cis-1,2,3,4-tetrakis-(diphenylphosphino)cyclobutane as a catalyst for ethylene oligomerization (Bianchini et al., 2003).
Properties
IUPAC Name |
[(1S,2R)-2-phenylcyclobutyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERGGMDNGDDGPI-IYBDPMFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227730 | |
Record name | 1,2-Diphenylcyclobutane, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7694-30-6 | |
Record name | 1,2-Diphenylcyclobutane, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diphenylcyclobutane, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIPHENYLCYCLOBUTANE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W0RTR2TBJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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